Isophthalic dihydrazide

Description

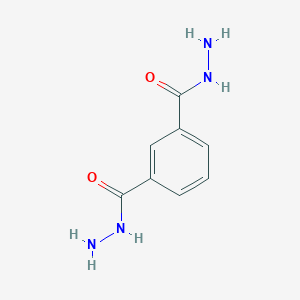

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,3-dicarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c9-11-7(13)5-2-1-3-6(4-5)8(14)12-10/h1-4H,9-10H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTHLMXOSUFZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2038813 | |

| Record name | Isophthalyl dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2760-98-7 | |

| Record name | Isophthalic dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2760-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophthalyl dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002760987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophthalic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophthalyl dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isophthalohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHTHALYL DIHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R51J8KL2JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isophthalic Dihydrazide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthalic dihydrazide (IDH) is an aromatic dicarboxylic acid dihydrazide that serves as a versatile building block in polymer chemistry and a key component in various industrial applications. Its symmetrical structure, featuring a central benzene (B151609) ring substituted at the meta-positions with two hydrazide functional groups, allows it to act as a potent crosslinking agent and a monomer for high-performance polymers. This guide provides an in-depth look at its chemical structure, properties, synthesis, and applications relevant to the scientific community.

Chemical Structure and Identification

This compound is structurally defined as benzene-1,3-dicarbohydrazide. The molecule consists of a 1,3-disubstituted benzene ring. Each substituent is a carbohydrazide (B1668358) group (-CONHNH₂). The presence of two reactive hydrazide moieties makes it a tetrafunctional crosslinking agent in certain reactions.[1]

The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | benzene-1,3-dicarbohydrazide[2] |

| CAS Number | 2760-98-7[3][4][5][6] |

| Molecular Formula | C₈H₁₀N₄O₂[3][4][6][7] |

| Molecular Weight | 194.19 g/mol [2][3][4][6][7] |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)NN)C(=O)NN[2][3][6] |

| InChI Key | UTTHLMXOSUFZCQ-UHFFFAOYSA-N[4][6] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in material science and as a chemical intermediate. It is typically a white to off-white solid powder or crystalline substance.[4][8]

| Property | Value |

| Melting Point | 224 °C[4][8] |

| Density (Predicted) | 1.344 ± 0.06 g/cm³[4] |

| pKa (Predicted) | 11.87 ± 0.10[4][8] |

| LogP | -1.4 (at 20℃ and pH 7.1)[4] |

| Flash Point | 227 °C[3] |

| Surface Tension | 74.4 mN/m (at 1 g/L and 20℃)[4] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[4][8] |

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the esterification-hydrazinolysis pathway.[1] This process involves the reaction of a dialkyl isophthalate (B1238265), typically dimethyl isophthalate, with hydrazine (B178648) hydrate (B1144303).[1][4][9]

This protocol describes the laboratory-scale synthesis of this compound from dimethyl isophthalate and hydrazine hydrate.[4][9]

Materials:

-

Dimethyl isophthalate (2.22 g)

-

Hydrazine hydrate (98%, 2 cc)

-

Ice cold water

Procedure:

-

A mixture of dimethyl isophthalate (2.22 g) and hydrazine hydrate (98%, 2 cc) in methanol is prepared in a round-bottom flask.

-

The reaction mixture is refluxed for 5 hours.

-

After reflux, the mixture is allowed to cool to room temperature.

-

The cooled reaction mixture is then poured onto ice-cold water.

-

The resulting precipitate of this compound is collected by filtration.

-

The crude product is purified by recrystallization from ethanol to yield the final product.

Expected Yield: Approximately 85%.[4][9]

Applications and Relevance

This compound's unique structure makes it a valuable compound in several areas of research and industry.

-

Epoxy Resin Curing: It functions as a latent curing agent for epoxy resins.[1][3] Upon heating, it melts and crosslinks the epoxy polymer chains, enhancing the thermal and mechanical properties of the final material.[1][3] This is particularly useful in automotive coatings and varnishes.[3]

-

Polymer Synthesis: IDH is a key monomer in the synthesis of high-performance polymers such as poly(hydrazide-imide)s and poly(acylhydrazone)s.[1] These polymers are investigated for applications requiring high thermal stability and specific functionalities, such as gas separation membranes.[1]

-

Crosslinking Agent: It is used as a crosslinking agent for acrylic emulsions that contain ketone groups.[10]

-

Derivatization: The hydrazide functional groups are reactive and can be modified to synthesize a wide range of derivatives, including macrocyclic ligands for metal ion complexation and amino acid conjugates for potential biomedical applications.[1]

Chemical Reactivity

The chemistry of this compound is dominated by the nucleophilic nature of its terminal -NH₂ groups.

-

Nucleophilic Acyl Substitution: The synthesis of IDH itself is a prime example of nucleophilic acyl substitution, where hydrazine attacks the carbonyl carbon of the isophthalate ester.[1]

-

Condensation Reactions: It readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. This reactivity is the basis for the formation of poly(acylhydrazone)s when reacted with dialdehydes or diketones.[1]

-

Oxidation: The hydrazide groups can be oxidized. Depending on the conditions and the oxidizing agent used, this can lead to the formation of isophthalic acid.[1]

This technical guide provides a foundational understanding of this compound for professionals in research and development. Its well-defined structure, predictable reactivity, and utility as a monomer and crosslinking agent ensure its continued importance in materials science and synthetic chemistry.

References

- 1. This compound [benchchem.com]

- 2. Isophthalyl dihydrazide | C8H10N4O2 | CID 72700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. This compound | 2760-98-7 [chemicalbook.com]

- 5. CAS RN 2760-98-7 | Fisher Scientific [fishersci.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compoundï¼DC02ï¼CAS 2760-98-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. This compound CAS#: 2760-98-7 [amp.chemicalbook.com]

- 10. specialchem.com [specialchem.com]

A Comprehensive Technical Guide to the Synthesis of Isophthalic Dihydrazide from Dimethyl Isophthalate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of isophthalic dihydrazide, a versatile compound with applications in polymer chemistry and as a precursor for various derivatives. The primary synthetic route discussed is the hydrazinolysis of dimethyl isophthalate (B1238265). This document provides detailed experimental protocols, quantitative data, and a mechanistic overview to support research and development activities.

Overview of the Synthesis

This compound is synthesized from dimethyl isophthalate through a nucleophilic acyl substitution reaction known as hydrazinolysis. In this process, hydrazine (B178648) hydrate (B1144303) acts as the nucleophile, attacking the electrophilic carbonyl carbons of the dimethyl isophthalate ester groups. This reaction displaces the methoxy (B1213986) groups, leading to the formation of the more stable dihydrazide product. The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol (B145695), under reflux conditions.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. The first is a common laboratory-scale procedure, while the second describes an alternative approach using a hydrazine inclusion complex, which may offer advantages in terms of safety and by-product formation.

Standard Laboratory Synthesis

This widely used method involves the direct reaction of dimethyl isophthalate with hydrazine hydrate in a suitable solvent.

Materials:

-

Dimethyl isophthalate

-

Hydrazine hydrate (98%)

-

Methanol (reagent grade)

-

Ethanol (for recrystallization)

-

Ice-cold deionized water

Procedure:

-

A mixture of dimethyl isophthalate (2.22 g) and 98% hydrazine hydrate (2 cc) in methanol is prepared in a round-bottom flask.[1]

-

The reaction mixture is heated to reflux and maintained at this temperature for 5 hours.[1]

-

After the reflux period, the mixture is allowed to cool to room temperature.[1]

-

The cooled reaction mixture is then poured into ice-cold water to precipitate the product.[1]

-

The resulting solid, this compound, is collected by filtration.[1]

-

The crude product is purified by recrystallization from ethanol to yield the final product.[1]

Alternative Synthesis Using a Hydrazine Inclusion Complex

This method utilizes a hydroquinone/hydrazine inclusion complex as the hydrazine source and can be performed without a solvent.[2]

Materials:

-

Dimethyl isophthalate

-

Hydroquinone/hydrazine (NH₂NH₂) inclusion complex

-

Methanol or Ethanol (for washing)

Procedure:

-

Dimethyl isophthalate (19.4 g, 0.1 mol) and hydroquinone/hydrazine inclusion complex (32.11 g, containing 0.22 mol of hydrazine) are mixed in a reaction vessel.[2]

-

The mixture is heated to 115-120°C for 25 hours under a nitrogen atmosphere without stirring.[2]

-

Following the reaction, the mixture is worked up to isolate the this compound. The patent suggests a filtration and washing step with an alcohol like methanol or ethanol to remove the host compound (hydroquinone) and any unreacted inclusion complex.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Reaction Yield | ||

| Standard Method | 85% | [1] |

| Inclusion Complex | 66.43% | [2] |

| Physical Properties | ||

| Melting Point | 241°C | [1] |

| Spectroscopic Data | ||

| ¹H NMR (400 MHz, CDCl₃) | δ 9.81 (s, 2H, -CO-NH-) | [1] |

| δ 8.20 (s, 1H, Ar-H) | [1] | |

| δ 7.8 (d, 2H, J=7.6 Hz, Ar-H) | [1] | |

| δ 7.5 (t, 1H, 7.2 Hz, Ar-H) | [1] | |

| δ 4.5 (s, 4H, -NH₂) | [1] |

Note: The ¹H NMR data provided is from a single source and should be considered representative. Variations may be observed depending on the solvent and instrument used.

Visualization of Key Processes

Reaction Pathway

The synthesis of this compound from dimethyl isophthalate proceeds via a well-established nucleophilic acyl substitution mechanism.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the standard laboratory synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

Mechanistic Details of Hydrazinolysis

The reaction proceeds through a two-step nucleophilic acyl substitution mechanism for each ester group.

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester group on dimethyl isophthalate. This leads to the formation of a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable and collapses. The methoxy group is a better leaving group than the hydrazide moiety. The carbonyl double bond is reformed, and a molecule of methanol is eliminated.

-

Second Hydrazinolysis: The process is repeated on the second ester group to yield the final this compound product.

The overall reaction is driven to completion by the high nucleophilicity of hydrazine and the stability of the resulting hydrazide product. The use of excess hydrazine can also favor the forward reaction.

References

Physical and chemical properties of isophthalic dihydrazide.

An In-depth Technical Guide to Isophthalic Dihydrazide

Introduction

This compound (IDH), with the chemical name benzene-1,3-dicarbohydrazide, is an aromatic dicarboxylic acid dihydrazide.[1][2] Its molecular structure consists of a benzene (B151609) ring with two hydrazide groups attached at the meta positions. This configuration imparts rigidity and thermal stability to polymers it is incorporated into.[3] IDH is primarily utilized as a latent curing agent for epoxy resins, a crosslinking agent for various polymeric systems, and a nucleating agent to enhance the crystallization kinetics of certain polymers.[1][3][4][5] Its applications are prominent in the manufacturing of adhesives, sealants, coatings, and advanced composite materials.[4][6][7]

Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1][8][9] It is stable under standard conditions but is noted to be air-sensitive and should be stored in a cool, dark place under an inert atmosphere.[1][10]

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | benzene-1,3-dicarbohydrazide | [2] |

| Synonyms | Isophthalohydrazide, m-phthaloyl dihydrazide | [1][11] |

| CAS Number | 2760-98-7 | [1][2][12] |

| EINECS Number | 220-425-7 | [1][2][12] |

| Molecular Formula | C₈H₁₀N₄O₂ | [1][2] |

| Molecular Weight | 194.19 g/mol | [1][2] |

| Appearance | White to off-white powder or crystal | [1][9] |

| Melting Point | 201.1°C to 241°C (Varies by source) | [1][3][9][11][12][13] |

| Density | ~1.334 - 1.344 g/cm³ (Predicted) | [1][10][12] |

| pKa | 11.87 ± 0.10 (Predicted) | [1][10] |

| LogP | -1.4 to -0.9 | [2][10] |

| Flash Point | 227 °C | [6] |

| Solubility | Practically insoluble in water.[8] Very soluble in N,N-Dimethylformamide, soluble in methanol (B129727), sparingly soluble in glacial acetic acid, and very slightly soluble in chloroform.[8] | [8] |

Experimental Protocols

Synthesis of this compound

The most prevalent laboratory-scale synthesis for this compound is the esterification-hydrazinolysis route, which involves the reaction of a dialkyl isophthalate (B1238265) with hydrazine (B178648) hydrate (B1144303).[3]

Objective: To synthesize this compound from dimethyl isophthalate and hydrazine hydrate.

Materials:

-

Dimethyl isophthalate

-

Hydrazine hydrate (98%)[11]

Procedure:

-

A mixture of dimethyl isophthalate (e.g., 2.22 g) and 98% hydrazine hydrate (e.g., 2 cc) is prepared in a suitable volume of methanol in a round-bottom flask.[10][11]

-

The mixture is heated to reflux and maintained at this temperature for 4 to 5 hours.[3][10][11] During this period, the this compound product will begin to precipitate from the solution.[3]

-

After the reflux is complete, the reaction mixture is allowed to cool to room temperature.[10][11]

-

The cooled mixture is then poured into ice-cold water to ensure the complete precipitation of the solid product.[3][10][11]

-

The resulting white solid is collected by filtration.[3][11]

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[3][10][11] This method typically achieves high yields, often around 85%.[3][11]

An alternative industrial approach involves reacting a dialkyl isophthalate and hydrazine hydrate without a solvent under a nitrogen atmosphere at temperatures between 115-125°C for several hours.[14]

Purification Protocol

Objective: To purify crude this compound.

Method: Recrystallization

Procedure:

-

The crude this compound solid is dissolved in a minimum amount of hot solvent, such as ethanol.[3][11]

-

Any insoluble impurities are removed by hot filtration.

-

The hot, saturated solution is allowed to cool slowly to room temperature, promoting the formation of crystals.

-

The cooling can be completed in an ice bath to maximize the yield of the purified crystals.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and then dried.

Analytical Methods for Characterization

Several standard techniques are employed to assess the structure, purity, and thermal properties of this compound and its performance in polymer systems.[3]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound.[15]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure of the molecule.[10][11]

-

Differential Scanning Calorimetry (DSC): Measures the melting point and other thermal transitions, such as the glass transition temperature (Tg) and cure kinetics in epoxy resins.[3][13]

-

Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition temperature of the compound.[3][13]

-

Dynamic Mechanical Analysis (DMA): Assesses the mechanical properties of cured polymers, such as the retention of Tg under various conditions.[3]

Visualizations of Key Processes

The following diagrams illustrate the synthesis workflow for this compound and its mechanism as a curing agent in epoxy resins.

Caption: Laboratory synthesis workflow for this compound.

Caption: Curing mechanism of epoxy resin using this compound.

Applications in Research and Drug Development

While primarily an industrial chemical, the unique reactivity of the dihydrazide functional group lends itself to various applications in research.

-

Polymer Chemistry: IDH is a tetrafunctional crosslinking agent in epoxy resin systems.[3] The primary amine hydrogens of the hydrazide group react with the epoxide ring in a nucleophilic addition reaction, causing the ring to open and form a durable, crosslinked network.[3] The rigid aromatic core of IDH contributes to a high glass transition temperature (Tg), often exceeding 130°C, and excellent moisture resistance in the cured polymer.[3] It also functions as a chain extender in polyurethanes and a crosslinker for acrylic emulsions.[4][5]

-

Nucleating Agent: In polymers like polylactic acid (PLLA), IDH can act as a nucleating agent, promoting its melt-crystallization kinetics.[3] This is crucial for improving the material properties of PLLA, whose applications can be limited by its slow crystallization rate.[3]

-

Organic Synthesis and Fluorescent Probes: this compound can react with aldehydes to form Schiff base compounds.[16] This reaction is utilized in organic synthesis and for the development of fluorescent probes for ion recognition.[16]

Safety and Handling

This compound is classified as an irritant. According to the Globally Harmonized System (GHS), it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][9][17] It may also cause respiratory irritation.[2]

Precautionary Measures:

-

Handling: Wash hands and face thoroughly after handling.[9][17] Use in a well-ventilated area or with local exhaust to prevent dust dispersion.[17] Avoid contact with skin, eyes, and clothing.[17]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a dust respirator.[9][17]

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[9][17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[9][17]

-

Inhalation: Move the victim to fresh air and keep at rest. Get medical advice if you feel unwell.[17]

-

Ingestion: Rinse mouth and seek medical attention if you feel unwell.[9][17]

-

-

Fire Safety: Use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[17] Upon combustion, it may decompose and generate poisonous fumes.[17]

References

- 1. This compoundï¼DC02ï¼CAS 2760-98-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Isophthalyl dihydrazide | C8H10N4O2 | CID 72700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [benchchem.com]

- 4. specialchem.com [specialchem.com]

- 5. adhesivesmag.com [adhesivesmag.com]

- 6. This compound | 2760-98-7 | CAA76098 | Biosynth [biosynth.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. This compound | 2760-98-7 [chemicalbook.com]

- 11. This compound CAS#: 2760-98-7 [amp.chemicalbook.com]

- 12. This compound CAS#: 2760-98-7 [m.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. JPH07157460A - A novel method for producing dihydrazides using a hydrazine inclusion complex - Google Patents [patents.google.com]

- 15. calpaclab.com [calpaclab.com]

- 16. Page loading... [wap.guidechem.com]

- 17. tcichemicals.com [tcichemicals.com]

Isophthalic Dihydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthalic dihydrazide (IDH) is an aromatic dicarboxylic acid dihydrazide that serves as a versatile molecule in polymer chemistry and materials science. Its rigid aromatic core and reactive hydrazide functional groups impart unique properties to polymers, making it a subject of interest for advanced materials with applications potentially extending to the biomedical field. This guide provides an in-depth overview of this compound, its chemical and physical properties, synthesis, and key applications, with a focus on its role as a crosslinking and curing agent.

Molecular and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₈H₁₀N₄O₂ | [2][3] |

| Molecular Weight | 194.19 g/mol | [2][3] |

| CAS Number | 2760-98-7 | [2] |

| Melting Point | 224-227 °C | [4][5] |

| Density | 1.334 g/cm³ | [1] |

| Flash Point | 227 °C | [2] |

| pKa | 11.87 ± 0.10 (Predicted) | [1] |

| Appearance | White to off-white powder/crystal | [1] |

Synthesis and Experimental Protocol

The most common laboratory and industrial synthesis of this compound involves the hydrazinolysis of a dialkyl isophthalate (B1238265), typically dimethyl isophthalate, with hydrazine (B178648) hydrate (B1144303).[6]

Synthesis of this compound

Principle: This synthesis is a nucleophilic acyl substitution reaction where the hydrazine attacks the carbonyl carbons of the ester groups of dimethyl isophthalate, leading to the formation of this compound and methanol (B129727) as a byproduct.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine dimethyl isophthalate (1 equivalent) and methanol.

-

Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (98%, 2 equivalents) to the mixture.[6] For instance, a mixture of 2.22 g of dimethyl isophthalate and 2 cc of 98% hydrazine hydrate in methanol can be used.[6]

-

Reflux: Heat the reaction mixture to reflux and maintain it for 5 hours.[6]

-

Precipitation: After reflux, allow the mixture to cool to room temperature.[6] Pour the cooled reaction mixture into ice-cold water to precipitate the product.[6]

-

Isolation and Purification: Filter the resulting solid precipitate.[6] Recrystallize the crude product from ethanol (B145695) to obtain purified this compound.[6]

-

Characterization: The final product can be characterized by techniques such as ¹H NMR spectroscopy and melting point determination. A typical yield for this process is around 85%.[6]

Synthesis workflow for this compound.

Applications in Polymer Science

This compound is primarily used as a curing agent for epoxy resins and a crosslinking agent for various polymers. Its aromatic structure contributes to high thermal stability and mechanical strength in the cured polymers.

Epoxy Resin Curing

This compound acts as a latent curing agent for epoxy resins.[7] This means it requires elevated temperatures to activate and initiate the curing process, providing a long pot life at room temperature. The curing mechanism involves the nucleophilic addition of the primary amine hydrogens of the hydrazide groups to the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a crosslinked network.[7] The rigid aromatic backbone of IDH results in a high glass transition temperature (Tg) in the cured epoxy, often exceeding 130°C.[7]

Experimental Protocol: Curing of an Epoxy Resin with this compound

-

Formulation: Prepare the epoxy resin system by physically blending a base epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA) with this compound. A typical formulation might involve blending 40.0 g of epoxy resin with 1.5 g of this compound.[5][8] Other components like fillers (e.g., fumed silica, 16.0 g) and photoinitiators (2.5 g) can be added depending on the application.[5][8]

-

Mixing: Use a planetary mixer to blend the components thoroughly. For example, blend the epoxy resin and fillers at 2000/1300 rpm for 15 minutes, then add the this compound and blend for an additional 5 minutes.[5][8]

-

Degassing: Defoam the mixture in a vacuum oven at room temperature for about 2 hours to remove any entrapped air bubbles.[5][8]

-

Curing: Pour the degassed mixture into a mold and cure at an elevated temperature. The curing temperature is related to the melting point of the dihydrazide. A multi-stage curing schedule can be employed, for instance, 2 hours at 120°C followed by 2 hours at 150°C, and a post-curing step of 1 hour at 180°C.

-

Characterization of Cured Resin: The properties of the cured epoxy resin can be evaluated using various analytical techniques:

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the extent of the curing reaction.[9]

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the cured material.[8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of the epoxide peak, confirming the curing reaction.[9]

-

Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta, providing insights into the viscoelastic properties of the material.[10]

-

Application workflow for this compound as an epoxy curing agent.

Relevance to Drug Development

While this compound itself is not a therapeutic agent, its derivatives are of interest in medicinal chemistry and drug development. The hydrazide functional group is a key building block for the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, which are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.

The synthesis of these derivatives typically involves the reaction of this compound with compounds like isothiocyanates to form bis-thiosemicarbazide intermediates, which are then cyclized to the desired heterocyclic systems.[11] Researchers in drug development can utilize this compound as a scaffold to generate libraries of novel compounds for biological screening.

Conclusion

This compound is a valuable chemical intermediate with well-established applications in polymer science, particularly as a latent curing agent for epoxy resins. Its synthesis is straightforward, and its incorporation into polymer matrices imparts desirable properties such as high thermal stability and mechanical strength. For professionals in drug development, this compound serves as a versatile starting material for the synthesis of biologically active heterocyclic compounds, highlighting its potential beyond materials science. This guide provides a foundational understanding of its properties, synthesis, and applications, encouraging further exploration of this multifaceted molecule.

References

- 1. This compoundï¼DC02ï¼CAS 2760-98-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | 2760-98-7 | CAA76098 | Biosynth [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Cas 2760-98-7,this compound | lookchem [lookchem.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound CAS#: 2760-98-7 [amp.chemicalbook.com]

- 7. This compound [benchchem.com]

- 8. Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. "Application of analytical instruments in epoxy resin characterization" by Ayodeji John Ayorinde [digitalcommons.unl.edu]

- 11. researchgate.net [researchgate.net]

Solubility Profile of Isophthalic Dihydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isophthalic dihydrazide in common solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document presents the available qualitative solubility information and outlines a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in various scientific and industrial applications.

Introduction to this compound

This compound (IDH), with the chemical formula C₈H₁₀N₄O₂, is an aromatic dihydrazide compound. It is a white to off-white crystalline powder. Its structure, featuring a benzene (B151609) ring with two hydrazide groups at the meta-positions, allows it to act as a versatile building block in polymer chemistry and as a cross-linking agent. Understanding its solubility is crucial for its application in synthesis, formulation, and material science.

Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide (DMF) | Very Soluble[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |

| N,N-Dimethylacetamide (DMAC) | Soluble |

| Methanol | Soluble[1] |

| Glacial Acetic Acid | Sparingly Soluble[1] |

| Chloroform | Very Slightly Soluble[1] |

| Water | Practically Insoluble[1] |

| Concentrated Sulfuric Acid | Readily Soluble |

It is important to note that terms like "soluble," "sparingly soluble," and "insoluble" are qualitative descriptors and do not provide the precise concentration of solute that can be dissolved in a given solvent at a specific temperature. For applications requiring exact concentrations, experimental determination of solubility is necessary.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator with temperature control (±0.1 °C)

-

Vials with airtight screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach equilibrium by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

For HPLC analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

For UV-Vis spectroscopy, the absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) for this compound, and the concentration is determined using a previously established calibration curve (Beer-Lambert Law).

-

-

Calculation of Solubility:

-

The solubility (S) of this compound in the chosen solvent at the specified temperature can be calculated using the following formula:

S ( g/100 mL) = (C × V × DF) / V_initial × 100

where:

-

C is the concentration of the diluted sample determined from the analytical method (e.g., in g/mL).

-

V is the final volume of the diluted sample (in mL).

-

DF is the dilution factor.

-

V_initial is the initial volume of the filtered supernatant taken for dilution (in mL).

-

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the determination of this compound solubility.

Caption: Key factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common solvents remains scarce in the public domain, the qualitative information and the detailed experimental protocol provided in this guide offer a solid foundation for researchers and professionals. The outlined shake-flask method, coupled with standard analytical techniques, can be effectively employed to generate reliable and precise solubility data. Such data is indispensable for the informed use of this compound in various research and development activities, including polymer synthesis, drug delivery systems, and materials science. It is recommended that researchers determine the solubility of this compound under their specific experimental conditions to ensure accuracy and reproducibility.

References

Isophthalic dihydrazide melting point and thermal stability.

An In-depth Technical Guide to the Melting Point and Thermal Stability of Isophthalic Dihydrazide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This compound (IDH), a versatile molecule, is utilized as a crosslinking agent and a latent curing agent in various polymer systems. This guide provides a detailed overview of its melting point and thermal stability, supported by experimental data and protocols.

Physical and Chemical Properties

This compound, with the chemical formula C₈H₁₀N₄O₂, is a white to off-white crystalline powder.[1][2] Its structure, featuring a rigid aromatic backbone, is fundamental to its thermal characteristics.

Melting Point Data

The melting point of this compound has been reported across a range of values, likely due to variations in purity and analytical methodology. A summary of reported melting points is presented below for comparative analysis.

| Melting Point (°C) | Measurement Method | Source |

| 201.1 | Differential Scanning Calorimetry (DSC) | [3][4] |

| 224 | Not Specified | [1][5] |

| 226-230 | Not Specified | [2] |

| 227 | Not Specified | |

| 241 | Not Specified (post-synthesis) | [5][6] |

The variation in these values underscores the importance of consistent analytical methods for characterization. The value of 201.1 °C was determined by DSC and represents the peak of the endothermic melting transition.[4]

Thermal Stability and Decomposition

This compound is recognized for its significant thermal stability, which makes it an effective latent curing agent.[3][4] This latency means it remains non-reactive at room temperature and initiates curing reactions only at elevated temperatures.[4]

The thermal behavior of IDH is critical in its applications, particularly in epoxy resin systems. The rigid aromatic structure of IDH contributes to a high glass transition temperature (Tg) in the cured polymers, often exceeding 130°C.[3] In studies of epoxy prepregs cured with IDH, the material can be "B-staged" (partially cured) at temperatures up to 165°C and demonstrates storage stability for up to three months at room temperature.[3][7] Thermogravimetric analysis (TGA) of epoxy systems containing dihydrazides has shown no significant weight loss up to 200°C, indicating high thermal stability of the formulation.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections describe the protocols for the synthesis and thermal analysis of this compound.

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of a dialkyl isophthalate (B1238265) with hydrazine (B178648) hydrate (B1144303).[3][5][6]

Materials:

-

Dimethyl isophthalate

-

Hydrazine hydrate (98%)

-

Methanol

Procedure:

-

A mixture of dimethyl isophthalate (e.g., 2.22 g) and hydrazine hydrate (e.g., 2 cc of 98%) is prepared in methanol.[5][6]

-

The reaction mixture is refluxed for approximately 5 hours.[5][6]

-

After reflux, the mixture is allowed to cool to room temperature.[5][6]

-

The cooled solution is then poured into ice-cold water to precipitate the product.[5][6]

-

The resulting solid, this compound, is collected by filtration.[5][6]

-

The crude product is purified by recrystallization from ethanol to yield the final product.[5][6]

Caption: Synthesis workflow for this compound.

Thermal Analysis Protocols

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques for evaluating the thermal properties of materials like IDH.

1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is used to determine thermal transitions like melting point and glass transition temperature.[10][11]

Apparatus: A heat flux DSC instrument.

Procedure:

-

A small amount of the this compound sample (typically 5-15 mg) is accurately weighed into an aluminum DSC pan.[11]

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled, linear rate, for example, 10°C/min, under an inert atmosphere (e.g., nitrogen).[4][11]

-

The heat flow to the sample is monitored relative to the reference.

-

The melting point (Tm) is determined from the resulting thermogram as the peak temperature of the endothermic event corresponding to melting.[4][11]

2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess thermal stability and decomposition temperatures.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

A small amount of the this compound sample is weighed into a TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere, typically nitrogen, to prevent oxidative degradation.

-

The mass of the sample is recorded continuously as the temperature increases.

-

The TGA thermogram (mass vs. temperature) is analyzed to determine the onset of decomposition, which indicates the limit of its thermal stability.

Caption: Workflow for thermal analysis of this compound.

References

- 1. This compoundï¼DC02ï¼CAS 2760-98-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. echemi.com [echemi.com]

- 3. This compound [benchchem.com]

- 4. Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays | MDPI [mdpi.com]

- 5. This compound CAS#: 2760-98-7 [amp.chemicalbook.com]

- 6. This compound | 2760-98-7 [chemicalbook.com]

- 7. adhesivesmag.com [adhesivesmag.com]

- 8. Adhesive Cure Troubleshooting with Differential Scanning Calorimetry (DSC) | Veryst Engineering [veryst.com]

- 9. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 10. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]

- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Isophthalic Dihydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of isophthalic dihydrazide. The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and materials science. This document adheres to stringent data presentation and visualization standards to ensure clarity and utility for researchers and professionals in drug development.

Introduction to this compound and NMR Spectroscopy

This compound (C₈H₁₀N₄O₂) is a symmetrical aromatic compound featuring a benzene (B151609) ring substituted at the 1 and 3 positions with hydrazide functional groups. This unique structure imparts specific chemical properties that are leveraged in the synthesis of various polymers and pharmaceutical agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals details about the carbon skeleton of the molecule. A thorough understanding of the NMR spectra of this compound is therefore essential for its unambiguous characterization.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of comprehensively assigned and validated experimental NMR data for this compound in publicly accessible databases, the following sections provide a detailed prediction and interpretation based on established principles of NMR spectroscopy and data from structurally analogous compounds. The analysis is presented for a solution in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for this class of compounds.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the hydrazide functional groups. The symmetry of the molecule (a C₂ axis passing through the C2 carbon and bisecting the C5-C6 bond) simplifies the spectrum.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~8.3 - 8.5 | Singlet (s) | 1H | Aromatic Proton |

| H-4/H-6 | ~7.9 - 8.1 | Doublet (d) | 2H | Aromatic Protons |

| H-5 | ~7.5 - 7.7 | Triplet (t) | 1H | Aromatic Proton |

| -NH | ~9.8 - 10.2 | Broad Singlet (br s) | 2H | Amide Protons |

| -NH₂ | ~4.5 - 5.0 | Broad Singlet (br s) | 4H | Amine Protons |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.5 - 8.5 ppm): The 1,3-disubstituted benzene ring gives rise to a characteristic pattern. The proton at the C2 position, situated between the two electron-withdrawing carbonyl groups, is expected to be the most deshielded and appear as a singlet. The protons at C4 and C6 are chemically equivalent and are expected to appear as a doublet due to coupling with the proton at C5. The proton at C5 will appear as a triplet due to coupling with the two equivalent protons at C4 and C6.

-

Hydrazide Protons (-NH and -NH₂): The chemical shifts of the amide (-NH) and amine (-NH₂) protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆, these protons typically appear as broad singlets. The -NH proton, being directly attached to the electron-withdrawing carbonyl group, is expected to be more deshielded than the terminal -NH₂ protons. These signals would disappear upon the addition of D₂O, confirming their identity as exchangeable protons.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will show signals for each unique carbon atom in the molecule. The symmetry of the molecule reduces the number of expected signals.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 168 | C=O (Carbonyl Carbon) |

| ~133 - 135 | C1/C3 (Aromatic Quaternary Carbon) |

| ~128 - 130 | C5 (Aromatic CH) |

| ~125 - 127 | C4/C6 (Aromatic CH) |

| ~122 - 124 | C2 (Aromatic CH) |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carbonyl carbons of the hydrazide groups are expected to resonate at the most downfield region of the spectrum due to the strong deshielding effect of the oxygen atom.

-

Aromatic Carbons: The benzene ring will exhibit four distinct signals. The quaternary carbons (C1 and C3) to which the hydrazide groups are attached will be downfield. The protonated carbons (C2, C4/C6, and C5) will appear at higher field, with their specific chemical shifts influenced by the electronic effects of the substituents.

Structural and NMR Assignment Diagram

The following diagram illustrates the structure of this compound and the logical relationship for the assignment of its ¹H and ¹³C NMR signals.

Experimental Protocols

The following is a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. DMSO-d₆ is recommended due to its excellent solvating power for hydrazides and its ability to slow the exchange of labile -NH and -NH₂ protons, resulting in sharper signals.

-

Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, sonicate the sample for a few minutes to ensure homogeneity.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is also a common and acceptable practice.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

Workflow for NMR Data Acquisition and Processing

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration if there are significant differences in T₁ relaxation times.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

III. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.

-

Calibration: Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

-

Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral analysis of this compound. By presenting predicted spectral data in a structured format, along with detailed experimental protocols and visual aids, this document serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. The accurate interpretation of NMR spectra is fundamental to ensuring the identity, purity, and structural integrity of this compound in its various applications.

An In-depth Technical Guide to the FTIR Spectral Data of Isophthalic Dihydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectral data for isophthalic dihydrazide. It includes a detailed analysis of the characteristic absorption bands corresponding to its functional groups, a summary of quantitative data, and a standard experimental protocol for obtaining the spectra.

Introduction to this compound and FTIR Spectroscopy

This compound is a chemical compound with the molecular formula C₈H₁₀N₄O₂. It is characterized by a benzene (B151609) ring substituted at the meta (1,3) positions with two hydrazide functional groups (-CONHNH₂). This structure makes it a valuable building block in the synthesis of various polymers and pharmaceutical compounds.

FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1] It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in a unique spectral fingerprint.

FTIR Spectral Data of this compound

The FTIR spectrum of this compound reveals characteristic absorption peaks that correspond to the vibrations of its specific functional groups. The key functional groups present are the N-H bonds of the amine and amide groups, the C=O bond of the amide group (Amide I band), the N-H bending and C-N stretching of the amide group (Amide II band), and the C-H and C=C bonds of the aromatic ring.

The following table summarizes the principal infrared absorption bands for this compound, with data compiled from spectral databases.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3300 - 3400 | Strong, Sharp | N-H (Amine) | Asymmetric & Symmetric Stretching |

| 3200 - 3300 | Strong, Broad | N-H (Amide) | Stretching |

| 3000 - 3100 | Medium | C-H (Aromatic) | Stretching |

| 1640 - 1680 | Strong | C=O (Amide I) | Stretching |

| 1580 - 1620 | Medium | N-H (Amide II) & C=C (Aromatic) | Bending & Ring Stretching |

| 1400 - 1500 | Medium | C=C (Aromatic) | Ring Stretching |

| 1200 - 1350 | Medium | C-N | Stretching |

| 650 - 900 | Medium-Strong | C-H (Aromatic) | Out-of-plane Bending |

Note: The exact peak positions and intensities can vary slightly depending on the sample preparation and the specific instrument used.

Detailed Experimental Protocol for FTIR Analysis

The following is a standard methodology for obtaining the FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure:

-

Drying: Dry the this compound sample and the KBr powder in an oven at 105-110 °C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

-

Grinding: Add the sample and KBr to the agate mortar and grind them together thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to subtract the contributions from atmospheric water and carbon dioxide.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: Process the acquired spectrum using the spectrometer software. This may include baseline correction and peak labeling.

Visualization of this compound Structure and Functional Groups

The following diagrams illustrate the chemical structure of this compound and the logical workflow for interpreting its FTIR spectrum.

Caption: Molecular structure of this compound with key functional groups.

Caption: Workflow for the interpretation of an this compound FTIR spectrum.

References

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of Isophthalic Dihydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthalic dihydrazide (IDH) is a versatile symmetrical molecule featuring a central benzene (B151609) ring with two hydrazide functional groups at the meta positions. The presence of terminal primary amine groups on the hydrazide moieties confers a strong nucleophilic character to the molecule. This inherent nucleophilicity allows this compound to readily react with a variety of electrophiles, making it a valuable building block in polymer chemistry, coordination chemistry, and the synthesis of novel organic compounds with potential applications in drug development.

This technical guide provides a comprehensive overview of the key nucleophilic substitution reactions of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a deeper understanding and practical application of its chemistry.

Core Nucleophilic Reactions of this compound

The primary reactive sites in this compound for nucleophilic attack are the terminal nitrogen atoms of the two hydrazide groups. Each of these primary amines possesses a lone pair of electrons, rendering them susceptible to reaction with electron-deficient species. The principal nucleophilic reactions of IDH can be categorized as follows:

-

Condensation with Aldehydes and Ketones (Formation of Bis-Hydrazones/Schiff Bases): This is one of the most well-documented reactions of this compound. It involves the nucleophilic attack of the primary amine groups on the carbonyl carbon of aldehydes or ketones, followed by the elimination of water to form a stable carbon-nitrogen double bond (imine). Given that IDH has two hydrazide groups, it readily forms bis-hydrazones.[1][2]

-

Acylation with Acid Chlorides and Anhydrides: The nucleophilic nitrogen atoms of IDH can attack the electrophilic carbonyl carbon of acid chlorides or anhydrides. This results in the formation of N,N'-diacylthis compound derivatives. This reaction proceeds via a nucleophilic addition-elimination mechanism.[3][4]

-

Reaction with Isocyanates: this compound reacts with isocyanates in a nucleophilic addition reaction. The primary amine of the hydrazide attacks the electrophilic carbon of the isocyanate group (-NCO) to form a stable urea (B33335) linkage. This reaction is fundamental to the use of IDH as a chain extender in polyurethane chemistry.[5]

-

Curing of Epoxy Resins: In polymer chemistry, IDH serves as a tetrafunctional crosslinking agent for epoxy resins. The primary amine hydrogens of the hydrazide groups perform a nucleophilic attack on the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a densely crosslinked polymer network.[5][6]

Experimental Protocols

Synthesis of this compound

The precursor for the subsequent nucleophilic substitution reactions, this compound, is typically synthesized via the hydrazinolysis of dimethyl isophthalate (B1238265).

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

A mixture of dimethyl isophthalate (2.22 g) and 98% hydrazine hydrate (2 mL) in methanol is refluxed for 4-5 hours.[1] The reaction mixture is then allowed to cool to room temperature. The cooled solution is poured into ice-cold water. The resulting precipitate of this compound is collected by filtration and recrystallized from ethanol.[1]

Quantitative Data:

| Product | Yield | Melting Point | Molecular Formula | Molecular Weight |

| This compound | 85% | 241°C | C8H10N4O2 | 194 g/mol |

| Table 1: Synthesis of this compound - Yield and Properties.[1] |

Condensation with Aromatic Aldehydes: Synthesis of Bis-Hydrazones

This protocol details the synthesis of bis-hydrazone derivatives from this compound and various aromatic aldehydes. The following is a general procedure adapted from the synthesis of analogous terephthalic dihydrazide derivatives.

Reaction Workflow:

Caption: Experimental workflow for bis-hydrazone synthesis.

Procedure:

A solution of this compound (0.002 mol) in DMF (40 mL) is prepared. To this stirred solution, the respective aromatic aldehyde (0.004 mol) in DMF (60 mL) containing a few drops of concentrated HCl is added dropwise.[2] The reaction mixture is then heated to reflux for 5 hours. A precipitate may form upon cooling.[2] After cooling, 200 mL of distilled water is added, and the mixture is refrigerated for 2 hours. The precipitate is collected by filtration and washed sequentially with water, ethanol, chloroform, and diethyl ether. The solid product is then dried in air.[2]

Quantitative Data for Analogous Terephthalic Dihydrazide Derivatives:

| Aldehyde Reactant | Product Yield |

| 3-Hydroxybenzaldehyde | 88-96% |

| 2-Hydroxy-3-methoxybenzaldehyde | 88% |

| 2,3-Dihydroxybenzaldehyde | 88-96% |

| 2,4-Dihydroxybenzaldehyde | 88-96% |

| 2,6-Dimethoxybenzaldehyde | 88-96% |

| Table 2: Yields for the synthesis of various bis-hydrazone derivatives from terephthalic dihydrazide. |

Acylation with Acid Chlorides

The following is a general procedure for the acylation of hydrazides with acid chlorides to form N,N'-diacylhydrazines. Specific conditions for this compound may require optimization.

General Reaction Mechanism:

Caption: Nucleophilic addition-elimination mechanism for acylation.

Procedure:

A stirred, substantially uniform slurry of this compound in an inert solvent is prepared at a low temperature (e.g., -70°C to -75°C). An acyl chloride is then added continuously (e.g., dropwise) to the slurry.[7] The continuous addition and low temperature are crucial to control the reaction and limit the formation of undesired by-products.[7] The reaction progress can be monitored by techniques such as TLC. Upon completion, the product can be isolated by filtration and purified by recrystallization.

Note: This is a generalized procedure. The specific solvent, temperature, and reaction time will depend on the reactivity of the specific acyl chloride used.

Alkylation with Alkyl Halides

The alkylation of dihydrazides is less commonly reported than acylation or condensation reactions. The following is a conceptual procedure based on the general principles of N-alkylation of amines.

Procedure:

This compound is dissolved in a suitable polar aprotic solvent, such as DMF or DMSO, in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to act as a proton scavenger. The alkyl halide (e.g., an alkyl iodide or bromide) is then added, and the mixture is heated. The reaction progress can be monitored by TLC. After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.

Note: This is a conceptual procedure and would require experimental validation and optimization for specific substrates.

Applications in Drug Development and Material Science

The nucleophilic substitution reactions of this compound open avenues for the synthesis of a wide array of derivatives with potential applications:

-

Schiff Base Derivatives: The resulting bis-hydrazones are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The imine linkage is also important in the design of chemosensors and coordination polymers.

-

Polymer Synthesis: The tetrafunctional nature of IDH makes it an excellent crosslinking agent for epoxy and acrylic resins, enhancing their thermal and mechanical properties.[5][6] Its reaction with diisocyanates is a key step in the formation of certain polyurethanes.[5]

-

Precursors for Heterocycles: The dihydrazide moiety can be a precursor for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are important scaffolds in medicinal chemistry.

Conclusion

This compound is a readily accessible and highly reactive nucleophile. Its reactions with electrophiles, particularly the formation of bis-hydrazones and its role as a curing agent, are well-established. While the acylation and alkylation of this compound are less documented in readily available literature, the general principles of nucleophilic substitution on hydrazides provide a framework for the development of synthetic protocols for novel N-substituted derivatives. The versatility of these reactions underscores the importance of this compound as a key building block for the development of new materials and potential therapeutic agents. Further research into the full scope of its nucleophilic substitution reactions is warranted to unlock its full synthetic potential.

References

Isophthalic Dihydrazide: A Versatile Monomer for High-Performance Polymer Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Isophthalic dihydrazide (IDH) is a highly functional aromatic monomer that has garnered significant interest in the synthesis of a variety of high-performance polymers. Its rigid aromatic core, coupled with two reactive hydrazide functional groups, imparts unique characteristics to the resulting polymers, including high thermal stability, excellent mechanical strength, and the potential for stimuli-responsive behavior. This technical guide provides a comprehensive overview of the use of this compound in polymer synthesis, focusing on the synthesis of polyamides and poly(amide-hydrazide)s, their key properties, and potential applications, particularly in the realm of drug delivery.

Polymer Synthesis with this compound

This compound can be readily polymerized with various co-monomers, primarily diacid chlorides and dianhydrides, through condensation polymerization reactions. The most common method employed for this purpose is low-temperature solution polycondensation, which allows for the synthesis of high-molecular-weight polymers under mild conditions.

Synthesis of Poly(amide-hydrazide)s

Poly(amide-hydrazide)s are a class of polymers that incorporate both amide and hydrazide linkages in their backbone. These polymers can be synthesized by the polycondensation of this compound with aromatic or aliphatic diacid chlorides. The resulting polymers often exhibit a combination of desirable properties, including high thermal stability and good solubility in polar aprotic solvents.

A representative reaction for the synthesis of a poly(amide-hydrazide) from this compound and terephthaloyl chloride is depicted below:

Caption: General reaction scheme for the synthesis of a poly(amide-hydrazide).

Quantitative Data on Polymer Properties

The properties of polymers derived from this compound are highly dependent on the co-monomer used in the polymerization. The following tables summarize key quantitative data for representative poly(amide-hydrazide)s and a poly(amide-imide) synthesized using this compound or its derivatives.

Table 1: Thermal Properties of a Poly(amide-imide) Derived from this compound [1]

| Polymer Designation | Co-monomer (Dianhydride) | Glass Transition Temperature (Tg) (°C) | Initial Decomposition Temperature (IDT) (°C) | Temperature at 10% Weight Loss (T10) (°C) |

| PAIH-1 | 4,4'-Oxydiphthalic anhydride (B1165640) (ODPA) | 261 | 400 | 425 |

Table 2: Properties of Poly(amide-hydrazide)s Synthesized from a Diamine Containing a Hydrazide Linkage with Isophthaloyl Chloride and Terephthaloyl Chloride

| Polymer Designation | Co-monomer (Diacid Chloride) | Inherent Viscosity (dL/g)a | Tmax (°C)b |

| PAH-I | Isophthaloyl Chloride | 0.18 - 0.96 | 520 - 640 |

| PAH-T | Terephthaloyl Chloride | 0.18 - 0.96 | 520 - 640 |

a Inherent viscosity measured in DMSO at 30°C. The range reflects variations based on the specific diamine used. b Temperature of maximum rate of decomposition.

Experimental Protocols

Experimental Protocol: Synthesis of a Poly(amide-hydrazide) via Low-Temperature Solution Polycondensation

This protocol provides a detailed methodology for the synthesis of a poly(amide-hydrazide) from this compound and an aromatic diacid chloride, such as isophthaloyl chloride or terephthaloyl chloride.

Materials:

-

This compound (IDH)

-

Isophthaloyl chloride (IPC) or Terephthaloyl chloride (TPC)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Lithium chloride (LiCl), anhydrous

-

Nitrogen gas supply

-

Three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet

Procedure:

-

Monomer Dissolution: In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, dissolve a pre-determined molar amount of this compound and anhydrous lithium chloride in anhydrous NMP with stirring until a clear solution is obtained.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Diacid Chloride: Slowly add an equimolar amount of the diacid chloride (isophthaloyl chloride or terephthaloyl chloride) to the stirred solution. The diacid chloride should be added portion-wise over a period of 30-60 minutes to control the reaction exotherm.

-

Polymerization: After the complete addition of the diacid chloride, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

-

Polymer Precipitation: Precipitate the resulting polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.

-

Washing and Drying: Filter the precipitated fibrous polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.

-

Final Drying: Dry the polymer under vacuum at 60-80°C for 24 hours to obtain the final poly(amide-hydrazide).

Caption: Experimental workflow for poly(amide-hydrazide) synthesis.

Application in Drug Delivery: pH-Responsive Systems

The hydrazide functional groups in polymers derived from this compound offer a unique handle for the attachment of therapeutic agents. Specifically, the reaction of the hydrazide group with an aldehyde or ketone moiety on a drug molecule forms a hydrazone linkage. This hydrazone bond is known to be stable at physiological pH (around 7.4) but is susceptible to hydrolysis under acidic conditions, such as those found in the microenvironment of tumors or within the endosomes and lysosomes of cells.[2][3][4][5][6] This pH-sensitivity makes polymers containing this compound moieties attractive candidates for the development of targeted and controlled drug delivery systems.

The general concept involves the synthesis of a polymer backbone containing this compound units. A drug with a suitable functional group (aldehyde or ketone) is then conjugated to the polymer via a hydrazone bond. The resulting polymer-drug conjugate is expected to circulate in the bloodstream with minimal premature drug release. Upon reaching the acidic environment of the target tissue, the hydrazone linkage is cleaved, leading to the localized release of the active drug.

Caption: Logical workflow for pH-responsive drug delivery using a hydrazide-containing polymer.

Conclusion